![molecular formula C17H20N2O3S2 B5110200 N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5110200.png)
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
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Overview
Description
N-(4-methylphenyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, commonly known as MTIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. In
Scientific Research Applications
MTIP has been extensively studied for its potential applications in various fields of research. One of the main areas of interest is in the development of new opioid analgesics that do not produce the adverse effects associated with traditional opioids such as addiction, tolerance, and respiratory depression. MTIP has been shown to selectively block the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids, without affecting other opioid receptors. This makes MTIP a promising candidate for the development of non-addictive and non-respiratory depressant opioid analgesics.
In addition to its potential applications in the development of new analgesics, MTIP has also been studied for its effects on other physiological processes. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders.
Mechanism of Action
MTIP is a selective antagonist of the μ-opioid receptor, which is a protein found in the central nervous system that is responsible for mediating the effects of opioid drugs such as morphine and fentanyl. MTIP binds to the μ-opioid receptor and blocks the binding of opioid drugs, thereby preventing their analgesic effects. MTIP does not affect other opioid receptors, which makes it a selective antagonist of the μ-opioid receptor.
Biochemical and Physiological Effects
MTIP has been shown to have a number of biochemical and physiological effects. For example, MTIP has been shown to modulate the release of dopamine in the brain, which may have implications for the treatment of addiction and other psychiatric disorders. MTIP has also been shown to reduce the development of tolerance to opioids, which may make it a useful tool for the development of non-addictive opioid analgesics.
Advantages and Limitations for Lab Experiments
MTIP has a number of advantages for use in lab experiments. For example, MTIP is a readily available compound that can be synthesized with high purity and yield. MTIP is also a selective antagonist of the μ-opioid receptor, which makes it a useful tool for studying the effects of opioids on the central nervous system. However, there are also limitations to the use of MTIP in lab experiments. For example, MTIP may have off-target effects that are not yet fully understood, and the effects of MTIP may vary depending on the experimental conditions.
Future Directions
There are a number of future directions for research on MTIP. One area of interest is in the development of new non-addictive and non-respiratory depressant opioid analgesics based on the selective antagonism of the μ-opioid receptor by MTIP. Another area of interest is in the use of MTIP as a tool for studying the effects of opioids on the central nervous system and for investigating the mechanisms underlying addiction and other psychiatric disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of MTIP and to identify any potential off-target effects.
Synthesis Methods
The synthesis of MTIP involves the reaction of 2-thienylsulfonyl chloride with piperidine in the presence of a base to form 1-(2-thienylsulfonyl)piperidine. This intermediate is then reacted with 4-methylphenyl isocyanate to yield MTIP. The synthesis of MTIP has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
properties
IUPAC Name |
N-(4-methylphenyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-13-4-6-15(7-5-13)18-17(20)14-8-10-19(11-9-14)24(21,22)16-3-2-12-23-16/h2-7,12,14H,8-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIECXCHRCRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
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